molecular formula C15H12ClNO4 B12111869 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid CAS No. 70853-28-0

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid

Cat. No.: B12111869
CAS No.: 70853-28-0
M. Wt: 305.71 g/mol
InChI Key: SUCSBFBAQSYWQZ-UHFFFAOYSA-N
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Description

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid is a compound known for its potent and selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) channel. This compound has shown significant neuroprotective activity against glutamate-induced neurodegeneration .

Properties

CAS No.

70853-28-0

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H12ClNO4/c16-11-4-6-13(7-5-11)21-9-14(18)17-12-3-1-2-10(8-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)

InChI Key

SUCSBFBAQSYWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid typically involves the acylation of 2-amino benzoic acid with 4-chlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Acts as a selective inhibitor of the TRPM4 channel, making it useful in studying ion channel functions and related physiological processes.

    Medicine: Exhibits neuroprotective effects, making it a potential candidate for developing treatments for neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by selectively inhibiting the TRPM4 channel. This inhibition prevents the influx of sodium and calcium ions, thereby reducing cellular excitability and protecting neurons from glutamate-induced toxicity. The molecular targets include the TRPM4 channel, and the pathways involved are related to ion homeostasis and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid
  • 2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid

Uniqueness

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid is unique due to its high selectivity for the TRPM4 channel and its significant neuroprotective activity. Other similar compounds may not exhibit the same level of selectivity or neuroprotective effects .

Biological Activity

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzoic acid core substituted with a 4-chlorophenoxy group and an acetylamino moiety. This configuration is crucial for its interaction with biological targets, particularly ion channels and enzymes involved in various physiological processes.

Research indicates that 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid primarily interacts with the Transient Receptor Potential Melastatin 4 (TRPM4) channel. The inhibition of TRPM4 affects calcium signaling pathways, which are vital for numerous cellular functions. This selective inhibition has been linked to neuroprotective effects, particularly in models of glutamate-induced neurodegeneration, suggesting potential applications in treating neurodegenerative diseases .

Neuroprotective Effects

Studies demonstrate that the compound can inhibit TRPM4, leading to reduced calcium influx in neurons. This action may protect against excitotoxicity caused by excessive glutamate levels, which is implicated in conditions such as Alzheimer's disease and multiple sclerosis .

Anti-inflammatory Properties

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid has shown significant anti-inflammatory activity. It inhibits specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases. In vitro studies indicate that it can decrease pro-inflammatory cytokine production, thereby mitigating inflammation .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties. While the exact mechanisms remain to be fully elucidated, it is believed that its structural features may contribute to disrupting microbial cell membranes or inhibiting essential microbial enzymes .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activities of 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid:

Study FocusFindings
NeuroprotectionInhibition of TRPM4 leads to reduced neuronal cell death in glutamate toxicity models .
Anti-inflammatory effectsSignificant reduction in TNF-α and IL-6 levels in LPS-stimulated macrophages .
Antimicrobial testingExhibited activity against various bacterial strains; further studies are ongoing .

Clinical Implications

The potential therapeutic applications of 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid span across various fields:

  • Neurodegenerative Diseases : Its ability to modulate calcium signaling could be pivotal in developing treatments for conditions like Alzheimer's disease.
  • Chronic Inflammatory Conditions : The compound's anti-inflammatory properties may offer new avenues for managing diseases such as rheumatoid arthritis and inflammatory bowel disease.
  • Infectious Diseases : Further exploration into its antimicrobial properties could lead to novel treatments for bacterial infections.

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